molecular formula C27H22N2O8 B12459519 2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12459519
M. Wt: 502.5 g/mol
InChI Key: MISPDISYTQFPBV-UHFFFAOYSA-N
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Description

2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound that features a combination of nitrophenyl, carbonyl, and pyrrolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps. One common method includes the reaction of 4-nitrophenyl chloroformate with a phenolic compound under basic conditions to form the nitrophenyl carbonate intermediate. This intermediate is then reacted with a pyrrolidine derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The reaction conditions often include controlled temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbonyl and pyrrolidine groups can also participate in binding interactions with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H22N2O8

Molecular Weight

502.5 g/mol

IUPAC Name

[2-[4-(4-nitrobenzoyl)oxyphenyl]-2-oxoethyl] 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C27H22N2O8/c1-17-2-8-21(9-3-17)28-15-20(14-25(28)31)26(32)36-16-24(30)18-6-12-23(13-7-18)37-27(33)19-4-10-22(11-5-19)29(34)35/h2-13,20H,14-16H2,1H3

InChI Key

MISPDISYTQFPBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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